Hydrophobicity: 4-Dodecylphenol Log KOW of 7.91 vs. Octylphenol (5.5) and Nonylphenol (5.76)
4-Dodecylphenol exhibits a Log KOW of 7.91, substantially higher than p-octylphenol (5.5) and p-nonylphenol (5.76) [1]. This difference of approximately 2.4 log units indicates that 4-dodecylphenol is over 100-fold more hydrophobic than p-octylphenol. The elevated Log KOW directly impacts surfactant CMC, interfacial behavior, and bioaccumulation potential [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (Log KOW) |
|---|---|
| Target Compound Data | 7.91 |
| Comparator Or Baseline | p-Octylphenol (5.5); p-Nonylphenol (5.76); Branched p-nonylphenol (5.77) |
| Quantified Difference | ΔLog KOW = +2.41 vs. p-octylphenol; +2.15 vs. p-nonylphenol |
| Conditions | Estimated from EPA EPI Suite database and prediction program |
Why This Matters
This marked hydrophobicity difference means 4-dodecylphenol cannot be replaced with shorter-chain analogs in formulations where lower CMC, enhanced oil-phase partitioning, or specific interfacial tension reduction is required.
- [1] National Academies of Sciences, Engineering, and Medicine. TABLE B-1: Octanol–Water Partition Coefficients (KOWs) of Selected Alkylphenols. Washington (DC): National Academies Press; 2017. View Source
- [2] National Academies of Sciences, Engineering, and Medicine. BOX 5-3: Case Study: Alkylphenols. Washington (DC): National Academies Press; 2017. View Source
